molecular formula C10H11ClN2O2S B2701695 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride CAS No. 2193066-97-4

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B2701695
CAS No.: 2193066-97-4
M. Wt: 258.72
InChI Key: QKHLPZRBCSTHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction is often carried out in the presence of a catalyst such as iodine or samarium triflate under mild conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is unique due to its benzothiazole ring, which imparts specific chemical and biological properties. The presence of sulfur in the ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLPZRBCSTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.